
m-PEG12-amine
Overview
Description
m-PEG12-amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The compound consists of a 12-unit PEG chain terminated with an amine group, making it highly versatile for various bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-amine typically involves the reaction of a PEG12 chain with an amine group. The PEG12 chain can be synthesized through the polymerization of ethylene oxide, followed by functionalization with an amine group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization processes. The PEG12 chain is synthesized through controlled polymerization techniques, ensuring uniform chain length. The amine functionalization is then carried out using high-purity reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Amide Bond Formation
The primary amine group in m-PEG12-amine participates in nucleophilic reactions with carbonyl-containing reagents, forming stable amide bonds.
Reagents and Conditions
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N-Hydroxysuccinimide (NHS) esters : React under mild conditions (pH 7–8, room temperature) to form amides. For example, methoxy PEG succinimidyl carbonate (M-PEG-SC) reacts with lysine residues in proteins .
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Carbodiimides (e.g., EDC, DCC) : Activate carboxylic acids for coupling with this compound, typically in aqueous or polar aprotic solvents .
Table 1: Reaction Kinetics of Amide Bond Formation
Reagent | pH | Temperature | Reaction Time | Yield |
---|---|---|---|---|
NHS esters | 7–8 | 25°C | <1 hour | ≥90% |
EDC/HOBt | 4–6 | 0–4°C | 2–4 hours | 75–85% |
Click Chemistry Reactions
This compound serves as a scaffold for bioorthogonal click reactions, enabling site-specific modifications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reagents : Propargyl groups react with azides in the presence of Cu(I) catalysts.
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Conditions : Performed in aqueous buffers (pH 6–8) with ascorbate to reduce Cu(II) .
Example : Propargyl-PEG12-amine reacts with azide-functionalized antibodies to generate stable triazole linkages .
Tetrazine-Trans-Cyclooctene (TCO) Ligation
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Kinetics : Reaction rates exceed 30,000 M⁻¹s⁻¹, enabling rapid labeling in live cells .
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Applications : Used for real-time imaging probes and targeted drug delivery systems .
Crosslinking and Bioconjugation
This compound forms covalent bonds with heterobifunctional crosslinkers, enabling controlled assembly of biomolecular complexes.
Maleimide-Thiol Conjugation
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Reactivity : Maleimide groups react selectively with cysteine thiols at pH 6.5–7.5.
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Stability : Maleimide-thioether bonds resist hydrolysis under physiological conditions .
Case Study : Conjugation of this compound to anti-HER2 antibodies via SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) improved tumor targeting in xenograft models .
PEGylation of Nanoparticles
This compound modifies nanoparticle surfaces to enhance biocompatibility and reduce opsonization.
Table 2: Impact of PEG Chain Length on Nanoparticle Properties
PEG Length (units) | Hydrodynamic Size (nm) | Blood Circulation Half-life | Anti-PEG Antibody Induction |
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PEG12 | 25 ± 3 | 12–18 hours | Low |
PEG24 | 35 ± 5 | 24–30 hours | Moderate |
Hydrolysis and Stability
The PEG backbone and amine group exhibit pH-dependent stability:
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Amine protonation : Occurs below pH 4, reducing nucleophilicity .
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Oxidative degradation : PEG chains degrade under strong oxidative conditions (e.g., H₂O₂) .
Industrial and Regulatory Considerations
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Purity : Commercial grades exceed 95% purity, with residual ethylene oxide levels <1 ppm .
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Safety : PEGs cocamine derivatives show low toxicity (LD₅₀ >2,000 mg/kg in rats) .
This compound’s versatility in amidation, click chemistry, and bioconjugation makes it indispensable in modern biotherapeutics. Its optimized PEG length balances solubility and steric effects, while rigorous quality control ensures reproducibility in industrial applications .
Scientific Research Applications
Bioconjugation and Drug Delivery
Antibody-Drug Conjugates (ADCs) :
m-PEG12-amine is utilized in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity. The PEGylation process improves the pharmacokinetics of the drug by increasing its circulation time in the bloodstream and reducing immunogenicity .
PROTAC Linkers :
This compound serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach for targeted protein degradation. The design of effective PROTACs requires precise tuning of linkers, where this compound plays a critical role in optimizing binding efficiency and stability .
Chemical Biology Applications
Chemical Biology Tools :
this compound has been employed in chemical biology for the development of small-molecule degraders that target specific proteins for degradation. This application is crucial in studying protein function and developing new therapeutic strategies against diseases such as cancer .
Click Chemistry :
The compound is also involved in click chemistry applications, which facilitate the rapid synthesis of complex molecules through bioorthogonal reactions. This versatility is essential for creating diverse libraries of compounds for screening purposes in drug discovery .
Biomedical Research
Immunology :
In immunological studies, this compound is used to create conjugates that can modulate immune responses. By attaching specific ligands to this compound, researchers can investigate immune signaling pathways and develop potential therapies for autoimmune diseases .
Nanomedicine :
The incorporation of this compound into nanocarriers enhances drug delivery systems by improving stability and bioavailability. This application is particularly relevant in targeting hard-to-reach tissues or overcoming biological barriers in therapeutic contexts .
Case Studies
Mechanism of Action
PROTACs: m-PEG12-amine acts as a linker in PROTACs, which consist of two ligands connected by the PEG12 chain. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This binding triggers the ubiquitin-proteasome system, leading to the degradation of the target protein .
ADCs: In ADCs, this compound serves as a non-cleavable linker between the antibody and the cytotoxic drug. The antibody targets specific cancer cells, delivering the cytotoxic drug directly to the cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
m-PEG4-amine: A shorter PEG chain with similar functional properties.
m-PEG8-amine: An intermediate-length PEG chain used for similar applications.
m-PEG24-amine: A longer PEG chain offering increased flexibility and solubility
Uniqueness: m-PEG12-amine is unique due to its optimal chain length, providing a balance between flexibility and stability. This makes it highly suitable for applications requiring precise bioconjugation and targeted delivery .
Biological Activity
m-PEG12-amine, also known as methoxy poly(ethylene glycol) amine, is a compound that plays a crucial role in biochemistry and therapeutic applications, particularly in the fields of drug delivery and protein modification. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.
Overview of this compound
This compound is characterized by its polyethylene glycol (PEG) backbone with an amine functional group. This structure allows it to serve as an effective linker in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .
Targeting Mechanisms:
this compound functions primarily as a linker in the PEGylation process, which enhances the pharmacokinetic properties of therapeutic proteins. It connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to a specific target protein, thus facilitating targeted protein degradation .
Biochemical Pathways:
The compound significantly impacts the ubiquitin-proteasome system, a critical pathway for protein degradation. By promoting the ubiquitination of target proteins, this compound aids in their selective degradation, which is particularly useful in cancer therapy .
Pharmacokinetics
The incorporation of this compound into therapeutic agents improves their stability and solubility. PEGylation generally protects drugs from proteolytic degradation and extends their half-life in circulation, thereby enhancing their therapeutic efficacy .
Cellular Effects
This compound influences cellular processes by modulating signaling pathways and gene expression. In ADCs, it facilitates the delivery of cytotoxic agents directly to cancer cells, leading to effective tumor cell death while minimizing damage to surrounding healthy tissue .
Table 1: Applications of this compound in Drug Development
Case Study: Optimization of PEGylated Drug Linkers
In a study optimizing PEGylated glucuronide linkers for ADCs, it was found that incorporating a PEG12 chain minimized plasma clearance while maintaining high antitumor activity in xenograft models. The study demonstrated that longer PEG chains could significantly enhance therapeutic windows compared to shorter counterparts .
Research has shown that this compound can undergo various reactions:
- Substitution Reactions: The amine group can react with electrophiles.
- Conjugation Reactions: It can form stable bonds with carboxyl groups or aldehydes on biomolecules.
- Crosslinking Reactions: It acts as a crosslinker in protein conjugation processes .
Safety and Toxicity Assessments
Safety assessments indicate that while PEG compounds are generally well-tolerated, some studies have noted potential sensitization issues related to specific PEG derivatives. However, this compound has not been prominently linked to adverse effects in clinical settings .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSQCLPULZWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80506-64-5 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methoxypolyethylene glycol amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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